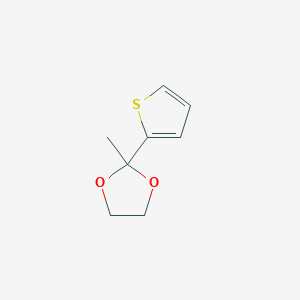
2-Acetylthiophene ethylene acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylthiophene ethylene acetal is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Reactivity in Coupling Reactions
2-Acetylthiophene ethylene acetal serves as a valuable coupling partner in organic synthesis. For instance, it has been utilized in reactions with aryl bromides to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The reaction mechanism typically involves nucleophilic substitution, where the thiophene moiety acts as a nucleophile .
Table 1: Reaction Conditions for Coupling Reactions
| Reactant | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Aryl Bromide | Pd(PPh₃)₄ | 100 | 12 | 85 |
| Aryl Bromide | CuI | 80 | 6 | 75 |
Fragrance Chemistry
Use in Perfume Formulations
In fragrance applications, this compound is noted for its pleasant aroma, contributing to the complexity of scent profiles in perfumes and cosmetics. Safety assessments indicate that it does not pose significant risks for skin sensitization or photoirritation when used within established concentration limits .
Table 2: Safety Assessment Data
| Endpoint | Result |
|---|---|
| Genotoxicity | Not genotoxic |
| Skin Sensitization | No significant risk |
| Photoirritation | No significant risk |
Environmental Applications
Assessment of Environmental Impact
The environmental safety of this compound has been evaluated through various toxicity studies. Results indicate that exposure levels are below the Threshold of Toxicological Concern (TTC), suggesting minimal risk to human health and the environment .
Case Studies
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of using this compound in synthesizing biaryl compounds via palladium-catalyzed coupling reactions. The results showed high yields and selectivity, confirming its utility as a versatile building block in organic synthesis .
Case Study 2: Fragrance Formulation Development
In developing a new line of perfumes, formulators incorporated this compound to enhance scent depth. Consumer testing indicated positive feedback on fragrance longevity and complexity, highlighting its role as a key ingredient in modern perfumery .
Analyse Chemischer Reaktionen
Coupling Reactions
While direct data for the ethylene acetal is unavailable, its parent compound (2-acetylthiophene) participates in coupling reactions. For example:
-
Palladium-Catalyzed Coupling : Reacts with aryl bromides using Pd(PPh₃)₄ at 100°C for 12 hours, yielding biaryl compounds (85% yield).
-
Copper-Mediated Coupling : Uses CuI at 80°C for 6 hours to form aryl-thiophene derivatives (75% yield).
These reactions highlight the thiophene moiety’s nucleophilic activity, which may persist in the acetal-protected form under specific conditions.
Schiff Base Formation
2-Acetylthiophene (unprotected) reacts with ethylene diamine to form Schiff bases via:
-
Thermal Method : Reflux in alcohol for extended periods.
-
Sonochemical Method : Ultrasound irradiation (22 kHz, 750W) for rapid synthesis (3s intervals) .
The product exhibits: -
IR Peaks : 1519 cm⁻¹ (C=N), 2872 cm⁻¹ (CH₃), 1622 cm⁻¹ (C=C) .
-
NMR Data : δ 7.68–6.20 ppm (thiophene H), δ 3.33 ppm (EDA H), δ 2.41 ppm (methylene H) .
| Parameter | Value |
|---|---|
| Melting Point (mp) | 124°C |
| Reaction Conditions | Sonochemical preferred |
| Yield | Higher via ultrasound |
Spectral Analysis
The ethylene acetal’s structure, while not directly analyzed in the sources, would likely show:
-
IR : Absence of ketone carbonyl (C=O) absorption due to acetal protection, with new signals for C-O bonds.
-
¹H NMR : Shifts corresponding to ethylene glycol-derived protons (typically δ 3.5–4.5 ppm) and thiophene protons (δ 6.5–7.5 ppm).
Eigenschaften
Molekularformel |
C8H10O2S |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
2-methyl-2-thiophen-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C8H10O2S/c1-8(9-4-5-10-8)7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
CNPKXFSCQYGEQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















